![molecular formula C22H18O2 B13154041 3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol CAS No. 143569-18-0](/img/structure/B13154041.png)
3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol
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Overview
Description
3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol: is an organic compound belonging to the binaphthol family It is characterized by the presence of two naphthalene rings connected at the 1 and 1’ positions, with hydroxyl groups at the 1 and 1’ positions and methyl groups at the 3 and 3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol typically involves the coupling of two naphthalene units. One common method is the oxidative coupling of 3-methyl-2-naphthol using a suitable oxidizing agent such as ferric chloride or copper(II) chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar oxidative coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Formation of 3,3’-dimethyl-[2,2’-binaphthoquinone]-1,1’-dione.
Reduction: Formation of 3,3’-dimethyl-[2,2’-dihydrobinaphthalene]-1,1’-diol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various catalytic reactions, making it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with metal ions.
Industry: In the industrial sector, 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol can be used in the production of advanced materials, such as polymers and resins, due to its stability and structural properties.
Mechanism of Action
The mechanism by which 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol exerts its effects is largely dependent on its ability to interact with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, such as enzymes or receptors.
Comparison with Similar Compounds
- 3,3’-Dimethoxy-[2,2’-binaphthalene]-1,1’-diol
- 3,3’-Diphenyl-[2,2’-binaphthalene]-1,1’-diol
- 3,3’-Dibromo-[2,2’-binaphthalene]-1,1’-diol
Uniqueness: 3,3’-Dimethyl-[2,2’-binaphthalene]-1,1’-diol is unique due to the presence of methyl groups at the 3 and 3’ positions, which can influence its electronic properties and reactivity. This structural feature can enhance its stability and make it more suitable for specific applications compared to its analogs.
Biological Activity
3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol, a compound belonging to the binaphthalene family, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique binaphthalene structure, which contributes to its biological properties. The presence of hydroxyl groups enhances its solubility and ability to interact with biological targets. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological profile.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is essential in preventing oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of signaling pathways.
- Anti-inflammatory Effects : It has been observed to inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders.
The mechanisms underlying the biological activities of this compound include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer proliferation.
- Receptor Interaction : It is hypothesized to interact with various cellular receptors, altering downstream signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction. The mechanism was linked to increased ROS levels and activation of p53 signaling pathways.
- Anti-inflammatory Research : In a model of acute inflammation, the compound significantly reduced edema and levels of inflammatory cytokines (IL-6 and TNF-alpha), showcasing its potential as an anti-inflammatory agent.
Data Tables
Properties
CAS No. |
143569-18-0 |
---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
2-(1-hydroxy-3-methylnaphthalen-2-yl)-3-methylnaphthalen-1-ol |
InChI |
InChI=1S/C22H18O2/c1-13-11-15-7-3-5-9-17(15)21(23)19(13)20-14(2)12-16-8-4-6-10-18(16)22(20)24/h3-12,23-24H,1-2H3 |
InChI Key |
BXAKKQJXUISPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C3=C(C4=CC=CC=C4C=C3C)O)O |
Origin of Product |
United States |
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